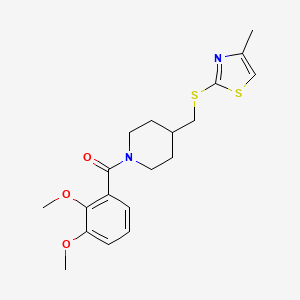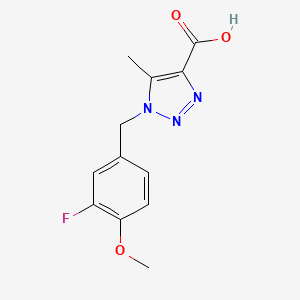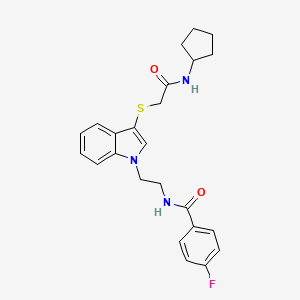
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. The structure suggests the presence of a piperidine ring, a thiazole moiety, and methoxy groups, which are common in medicinal chemistry for their diverse biological properties.
Synthesis Analysis
In the context of synthesizing related compounds, a six-step procedure starting from 3,4-dimethoxyacetophenone was used to create a series of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives. These derivatives exhibited fungicidal and insecticidal activities, indicating the potential utility of the core structure in agrochemical applications . Another related synthesis involved the preparation of bromophenol derivatives from a dimethoxyphenyl compound, where selective O-demethylation occurred during bromination . These syntheses highlight the chemical reactivity and functional group transformations that are likely relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, a piperidin-4-one derivative was characterized by IR, 1H NMR, 13C NMR, and elemental analysis, revealing a chair conformation with equatorial orientation of substituents . This suggests that similar techniques could be employed to deduce the conformation and orientation of substituents in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from related studies. The selective O-demethylation during bromination indicates that methoxy groups in the compound may be susceptible to halogenation reactions under certain conditions . Additionally, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be a relevant reaction for introducing the piperidine moiety in the target compound .
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as solubility and crystallinity, can be influenced by the presence of functional groups like methoxy and thiazole. For example, a piperidin-4-one derivative was recrystallized to afford a pale yellow powder, suggesting that similar recrystallization techniques might be applicable to the compound . The chemical properties, such as reactivity and stability, can be affected by the presence of electron-donating or withdrawing groups, as seen in the synthesis of a difluorophenyl piperidin-4-yl methanone hydrochloride, where the fluorine atoms likely influence the compound's reactivity .
科学的研究の応用
Chemical Reactivity and Modification of Lignin Models : Research on lignin model compounds, including those with methoxyphenyl groups, highlights the significance of understanding chemical reactivity for industrial applications, such as biofuel production and material science. The study by Yokoyama (2015) on the acidolysis of lignin model compounds offers insights into the degradation mechanisms of lignin, a major component of plant biomass, which is crucial for developing efficient methods for lignin conversion to valuable chemicals (Yokoyama, 2015).
Enzymatic Degradation of Organic Pollutants : The enzymatic treatment of organic pollutants using redox mediators has shown significant potential for environmental remediation. Husain and Husain (2007) discuss the application of enzymes such as laccases and peroxidases in the degradation of recalcitrant compounds in industrial wastewater, suggesting that compounds facilitating or inhibiting these enzymatic processes could be valuable in enhancing treatment efficiency (Husain & Husain, 2007).
Drug Development and Pharmacological Studies : Research into the synthesis and evaluation of ligands for D2-like receptors, which are crucial targets for antipsychotic agents, has emphasized the importance of understanding the interactions between specific pharmacophoric groups. Sikazwe et al. (2009) explore how modifications to arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, highlighting the potential for developing more effective treatments for psychiatric disorders (Sikazwe et al., 2009).
Synthetic Cannabinoid Research : The synthesis and biological evaluation of UR-144, a synthetic cannabinoid, provide insights into the effects of novel psychoactive substances on the human body. Adamowicz et al. (2017) analyze 39 cases involving UR-144 to document its physiological and psychological effects, which can inform the development of therapeutic agents or the regulation of similar compounds (Adamowicz et al., 2017).
Opioid Research and G Protein-Biased Agonists : The development of G protein-biased kappa agonists, as reviewed by Mores et al. (2019), illustrates the therapeutic potential of opioids that preferentially signal through G protein pathways, potentially reducing side effects associated with traditional opioid therapy. This research direction could be relevant for compounds capable of modulating opioid receptor activity (Mores et al., 2019).
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-13-11-25-19(20-13)26-12-14-7-9-21(10-8-14)18(22)15-5-4-6-16(23-2)17(15)24-3/h4-6,11,14H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BASLJZNBTZJOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide](/img/structure/B2514839.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)


![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)


![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)
![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)
![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)
